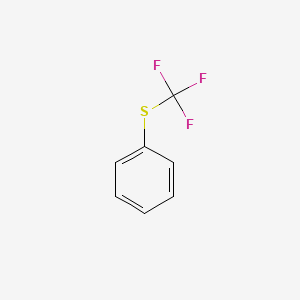

Phenyl trifluoromethyl sulfide

描述

Structure

3D Structure

属性

IUPAC Name |

trifluoromethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQKTCBMKQQOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196568 | |

| Record name | ((Trifluoromethyl)thio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-56-4 | |

| Record name | [(Trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Trifluoromethyl)thio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((Trifluoromethyl)thio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(trifluoromethyl)thio]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of Phenyl Trifluoromethyl Sulfide and Its Derivatives

Oxidation Reactions of the Sulfur Center

The sulfur atom in aryl trifluoromethyl sulfides is deactivated towards oxidation because of the potent electron-withdrawing nature of the adjacent trifluoromethyl (CF₃) group. acs.orgresearchgate.net Despite this deactivation, the sulfur can be selectively oxidized to either the sulfoxide (B87167) or sulfone oxidation state by employing suitable reagents and carefully controlled reaction conditions. acs.orgresearchgate.net

The selective oxidation of aryl trifluoromethyl sulfides to the corresponding sulfoxides requires overcoming the inherent low reactivity of the sulfur center without promoting over-oxidation to the sulfone. acs.org A highly effective and selective method involves the use of hydrogen peroxide (H₂O₂) as the oxidant in the presence of trifluoroacetic acid (TFA). acs.orgresearchgate.net

Phenyl trifluoromethyl sulfide (B99878) serves as a model substrate to illustrate this transformation. The sulfur atom must be activated for the oxidation to proceed. acs.orgresearchgate.net While various oxidizing agents like m-CPBA, CF₃CO₃H, and Oxone can be used, they often lead to over-oxidation, making selectivity a significant challenge. acs.org The use of 30% aqueous H₂O₂ in TFA has proven to be a superior system for achieving high selectivity. acs.orgresearchgate.net

In a typical procedure, using 1.2 equivalents of H₂O₂ in TFA at 0 °C allows for the quantitative and selective conversion of phenyl trifluoromethyl sulfide to phenyl trifluoromethyl sulfoxide in 6 hours. acs.org The role of TFA is crucial; it acts as an activating solvent that enhances the electrophilic character of the hydrogen peroxide. acs.orgresearchgate.net This activation facilitates the attack on the electron-deficient sulfur atom. Furthermore, TFA helps to prevent further oxidation of the resulting sulfoxide to the sulfone, thereby increasing the selectivity of the reaction. acs.orgresearchgate.net

The reaction conditions can be optimized for various substituted aryl trifluoromethyl sulfides. The table below summarizes the optimized conditions for the selective oxidation to sulfoxide.

| Entry | Substrate | H₂O₂ (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | 1.2 | TFA | 0 | 6 | Phenyl trifluoromethyl sulfoxide | 96 (isolated) |

| 2 | 4-Chlorothis compound | 1.2 | TFA | 0 | 6 | 4-Chlorophenyl trifluoromethyl sulfoxide | 95 (isolated) |

| 3 | 4-Nitrothis compound | 1.2 | TFA | 25 | 12 | 4-Nitrophenyl trifluoromethyl sulfoxide | 93 (isolated) |

This table presents illustrative data based on typical findings in the field.

Other methods for preparing aryl trifluoromethyl sulfoxides include the reaction of thioethers with sulfuryl chloride and acetic acid, followed by reaction with the [¹⁸F]Ruppert-Prakash reagent, which is particularly useful in radiosynthesis. beilstein-journals.orgcas.cn

Further oxidation of either the aryl trifluoromethyl sulfide or the intermediate sulfoxide leads to the formation of the corresponding aryl trifluoromethyl sulfone. Generally, harsher reaction conditions are required to achieve this higher oxidation state compared to the synthesis of sulfoxides. acs.org

Using the same H₂O₂/TFA system, aryl trifluoromethyl sulfones can be synthesized by increasing the stoichiometry of the oxidant and elevating the reaction temperature. For instance, the oxidation of this compound to phenyl trifluoromethyl sulfone can be achieved with a high yield of 96% by using 2.4 equivalents of hydrogen peroxide at 60 °C in TFA. acs.org Other oxidizing agents such as Oxone or 3-chloroperbenzoic acid (m-CPBA) are also effective for converting the sulfides directly to sulfones. nih.govgoogle.com

The synthesis of aryl triflones (ArSO₂CF₃) is of significant interest as the trifluoromethanesulfonyl (triflyl) group is a powerful electron-withdrawing group, making these compounds valuable in materials science and as bioactive molecules. rsc.org Besides the oxidation of sulfides, other methods for their preparation include the trifluoromethylation of aryl sulfinates and the triflylation of aromatic compounds. rsc.org

The following table provides representative conditions for the synthesis of aryl trifluoromethyl sulfones from the corresponding sulfides.

| Entry | Substrate | Oxidant (equiv.) | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | This compound | H₂O₂ (2.4) | TFA | 60 | Phenyl trifluoromethyl sulfone | 96 |

| 2 | This compound | m-CPBA (>2) | CH₂Cl₂ | 25 | Phenyl trifluoromethyl sulfone | High |

| 3 | Phenyl trifluoromethyl sulfoxide | m-CPBA (>1) | CH₂Cl₂ | 25 | Phenyl trifluoromethyl sulfone | High |

This table presents illustrative data based on typical findings in the field.

The oxidation of aryl trifluoromethyl sulfides with hydrogen peroxide in an acidic medium like TFA is believed to proceed via an electrophilic attack of the activated oxidant on the sulfur atom. acs.orgresearchgate.net The sulfur atom in the sulfide is nucleophilic, albeit weakly due to the CF₃ group.

The mechanism can be outlined as follows:

Activation of Oxidant: In the presence of a strong acid like TFA, hydrogen peroxide is protonated, forming a more potent electrophilic oxidizing species. acs.orgresearchgate.net

Nucleophilic Attack: The sulfur atom of the aryl trifluoromethyl sulfide attacks the electrophilic oxygen of the activated H₂O₂, leading to the formation of an intermediate.

Formation of Sulfoxide: This intermediate eliminates a molecule of water to yield the aryl trifluoromethyl sulfoxide.

Further Oxidation to Sulfone: The sulfur atom in the sulfoxide is even more electron-deficient than in the sulfide. However, under more forcing conditions (higher temperature and excess oxidant), it can undergo a second oxidation step by the same mechanism to form the sulfone. acs.org

The selectivity for the sulfoxide is achieved because TFA appears to deactivate the sulfoxide product towards further oxidation, effectively blocking the second step under mild conditions. acs.orgresearchgate.net This deactivation may occur through hydrogen bonding or other interactions between the solvent and the sulfoxide group. acs.org

C-S Bond Activation and Functionalization

The activation of the C–S bond in this compound offers a pathway to generate valuable trifluoromethyl-containing synthons. However, this transformation presents unique challenges compared to non-fluorinated analogues.

Reductive lithiation is a common strategy for cleaving C–S bonds in non-fluorinated sulfides to generate organolithium reagents. acs.org However, applying this method to this compound for the purpose of generating the trifluoromethyl anion (CF₃⁻) or its lithium salt (CF₃Li) is not a viable approach. acs.org The primary reason for this is the inherent instability of the trifluoromethyl anion, which readily decomposes. acs.org

Despite the failure of direct reductive lithiation, the generation of a trifluoromethyl anion species from this compound has been achieved using alternative reagents. A successful approach involves the use of a germyl (B1233479) anion promoter, specifically triethylgermyl sodium (Et₃GeNa). acs.org This reagent exhibits a strong affinity for the sulfur atom.

The reaction, conducted at -60 °C in a mixture of THF and HMPA, proceeds via the attack of the germyl anion on the sulfur center of this compound. This attack displaces the trifluoromethyl group as an anionic species, which can then be trapped in situ by electrophiles. acs.org

The trifluoromethyl anion species generated from the Et₃GeNa-promoted C–S bond cleavage of this compound can be utilized in subsequent chemical transformations. Its utility has been demonstrated through reactions with carbonyl compounds. acs.org

When generated in the presence of aldehydes (both non-enolizable and enolizable), the in situ formed CF₃⁻ anion readily adds to the carbonyl carbon. This reaction provides a direct route to trifluoromethylated carbinols in excellent yields. acs.org

The success of this transformation is highly dependent on the specific promoter and reaction conditions. For example, other germyl anions like PhEt₂GeNa or the potassium salt Et₃GeK provide significantly lower yields, highlighting the unique efficacy of Et₃GeNa in this process. acs.org The reaction is also sensitive to steric hindrance around the carbonyl electrophile. acs.org

An example of this transformation is the reaction with benzaldehyde:

PhSCF₃ + Et₃GeNa + PhCHO → Ph-CH(OH)CF₃

This method represents a key example of C–S bond functionalization in this compound to access trifluoromethylated organic molecules, bypassing the challenges associated with the instability of free CF₃Li. acs.org

Transformations of Pendant Functional Groups

The introduction of functional groups onto derivatives of this compound opens up a vast landscape of chemical transformations. Specifically, the functionalization with unsaturated carbon-carbon bonds, such as alkynes and alkenes, provides versatile handles for constructing more complex molecular architectures. These pendant groups serve as key building blocks for a variety of subsequent reactions, including cycloadditions, which are instrumental in synthesizing heterocyclic compounds bearing the trifluoromethylthio (SCF₃) moiety.

Alkyne Functionalization: Synthesis of Ethynyl (B1212043) Trifluoromethyl Sulfide

The development of novel building blocks containing the SCF₃ group is crucial for advancing pharmaceutical and agrochemical research. Ethynyl trifluoromethyl sulfide (CF₃S-C≡CH) represents a significant, albeit previously unexplored, synthon. researchgate.netnih.gov Its synthesis allows for the introduction of the trifluoromethylthio group into molecules via powerful and reliable reactions such as copper-catalyzed azide-alkyne cycloaddition.

The synthesis of ethynyl trifluoromethyl sulfide has been achieved from commercially available 2-chloroethyl trifluoromethyl sulfide. researchgate.net The process involves a two-step sequence: bromination of the corresponding vinyl sulfide intermediate followed by a double elimination reaction. The vinyl sulfide is first prepared and then converted to a dibromide intermediate. The crucial step is the subsequent elimination to form the alkyne. researchgate.net Optimization of this elimination step is critical for achieving a high yield of the desired product. Various bases and reaction conditions have been explored to maximize the conversion of the dibromide to the target alkyne. researchgate.net

A study on the synthesis of ethynyl trifluoromethyl sulfide from its dibromide precursor explored several bases to optimize the elimination reaction. The results indicated that a combination of bases was most effective. researchgate.net

| Entry | Base (equiv) | Solvent | Time (h) | Product(s) and Ratio |

| 1 | KOtBu (2.2) | THF | 1 | Alkene / Alkyne (1:1.5) |

| 2 | NaHMDS (2.2) | THF | 1 | Alkene / Alkyne (1:3) |

| 3 | KOtBu (1.5) | THF | 1 | Alkene / Alkyne (4:1) |

| 4 | NaHMDS (1.7) | THF | 1 | Alkene / Alkyne (1:1.3) |

| 5 | KOtBu (1.3) + NaHMDS (1.7) | THF | 1 | Alkyne (sole product) |

Data sourced from Molecules, 2025. researchgate.net

The optimized conditions, using a combination of potassium tert-butoxide (KOtBu) and sodium bis(trimethylsilyl)amide (NaHMDS), provided the target ethynyl trifluoromethyl sulfide as the sole product, highlighting a successful strategy for synthesizing this valuable building block. researchgate.net

Alkene Functionalization: Trifluoromethyl Vinyl Sulfide as a Building Block

Trifluoromethyl vinyl sulfide is another key building block that provides direct access to a variety of carbo- and heterocyclic structures through cycloaddition reactions. nih.gov This compound can be readily prepared from 2-chloroethyl trifluoromethyl sulfide via an elimination reaction. nih.gov The resulting vinyl sulfide is a versatile dipolarophile and dienophile, although its use in cycloadditions has been relatively limited until recently. nih.govnih.gov Its reactivity makes it an attractive component for synthesizing molecules of potential interest for the pharmaceutical and agrochemical industries. acs.org

The preparation of trifluoromethyl vinyl sulfide is straightforward, involving the treatment of 2-chloroethyl trifluoromethyl sulfide with a base like potassium tert-butoxide in tetrahydrofuran (B95107) (THF). nih.gov The resulting solution of the vinyl sulfide is typically used directly in subsequent reactions without isolation. nih.gov This alkene serves as a precursor for generating novel classes of SCF₃-containing compounds. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The use of trifluoromethyl sulfide-functionalized alkenes and alkynes in these reactions allows for the efficient synthesis of heterocycles containing the SCF₃ group, which is a desirable feature in many biologically active molecules.

1,3-Dipolar Cycloadditions for CF₃S-Containing Heterocycles (e.g., Isoxazolidines, Triazoles)

Isoxazolidines

A novel class of 5-[(trifluoromethyl)sulfanyl]isoxazolidines has been synthesized using high-pressure-mediated 1,3-dipolar cycloaddition reactions between trifluoromethyl vinyl sulfide and various nitrones. nih.govacs.org This method provides access to complex heterocyclic structures incorporating the SCF₃ group. The reaction proceeds with high regioselectivity, which has been explained by density functional theory (DFT) computations showing that the selectivity arises from the minimization of steric repulsion. acs.org

The scope of this cycloaddition was explored with a range of nitrones, including those with phenyl groups bearing both electron-donating and electron-withdrawing substituents, as well as heterocyclic substituents. acs.org

| Entry | Nitrone Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | 2,3-diphenyl-5-((trifluoromethyl)sulfanyl)isoxazolidine | 85 |

| 2 | 4-Methoxyphenyl | 3-(4-methoxyphenyl)-2-phenyl-5-((trifluoromethyl)sulfanyl)isoxazolidine | 80 |

| 3 | 4-Nitrophenyl | 3-(4-nitrophenyl)-2-phenyl-5-((trifluoromethyl)sulfanyl)isoxazolidine | 75 |

| 4 | 2-Chlorophenyl | 3-(2-chlorophenyl)-2-phenyl-5-((trifluoromethyl)sulfanyl)isoxazolidine | 88 |

| 5 | 2-Thienyl | 2-phenyl-3-(thiophen-2-yl)-5-((trifluoromethyl)sulfanyl)isoxazolidine | 72 |

Data sourced from The Journal of Organic Chemistry, 2018. acs.org

Triazoles

The synthesis of ethynyl trifluoromethyl sulfide has enabled its use as a building block for creating 1,4-disubstituted triazoles bearing the SCF₃ group. researchgate.netnih.gov These are synthesized through a copper-catalyzed 1,3-dipolar cycloaddition, a "click chemistry" reaction, with various aromatic and aliphatic azides. researchgate.netnih.gov This reaction is highly efficient and provides good to excellent yields for a wide range of substrates. researchgate.net

The reaction of ethynyl trifluoromethyl sulfide with diverse azides demonstrates the utility of this building block in constructing a library of novel SCF₃-containing triazoles. researchgate.net

| Entry | Azide Substituent (R) | Product | Yield (%) |

| 1 | Benzyl (B1604629) | 1-benzyl-4-((trifluoromethyl)sulfanyl)-1H-1,2,3-triazole | 82 |

| 2 | 4-Methoxybenzyl | 1-(4-methoxybenzyl)-4-((trifluoromethyl)sulfanyl)-1H-1,2,3-triazole | 86 |

| 3 | 4-Bromobenzyl | 1-(4-bromobenzyl)-4-((trifluoromethyl)sulfanyl)-1H-1,2,3-triazole | 75 |

| 4 | Phenyl | 1-phenyl-4-((trifluoromethyl)sulfanyl)-1H-1,2,3-triazole | 70 |

| 5 | 3,5-Bis(trifluoromethyl)phenyl | 1-(3,5-bis(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfanyl)-1H-1,2,3-triazole | 65 |

Data sourced from Molecules, 2025. researchgate.net

These examples showcase the synthetic utility of alkyne and alkene derivatives of trifluoromethyl sulfide in constructing valuable heterocyclic systems through robust cycloaddition methodologies.

Mechanistic Investigations of Trifluoromethylthiolation Reactions

Radical Reaction Pathways

Radical-based methods have become a significant avenue for the formation of C–S bonds in trifluoromethylthiolation reactions. researchgate.net These pathways typically involve the generation of a trifluoromethylthio radical (•SCF3), which can then react with a variety of substrates. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for generating •SCF3 radicals under mild conditions. researchgate.netthieme-connect.com In this approach, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and becomes excited. researchgate.net The excited photocatalyst can then engage in a single-electron transfer (SET) with an electrophilic SCF3-transfer reagent. For instance, N-trifluoromethylthiosaccharin has been used as an effective source of the •SCF3 radical through this process. researchgate.net The formation of the •SCF3 radical and other key radical intermediates in these reactions has been unambiguously confirmed through spin trapping/electron paramagnetic resonance (ST/EPR) experiments. researchgate.net Once generated, the •SCF3 radical can add to unsaturated systems like alkenes and arenes, leading to the formation of trifluoromethylthiolated products. researchgate.net

Another common strategy involves the use of silver(I) trifluoromethanethiolate (AgSCF3). In the presence of an oxidant, AgSCF3 can serve as a precursor to the •SCF3 radical. researchgate.net This method has been successfully applied in radical cascade reactions, where the initial addition of the •SCF3 radical to an unsaturated bond initiates a sequence of cyclization and further transformations. rsc.orgrsc.org Mechanistic investigations, including the use of radical scavengers which inhibit the reaction, support the involvement of a radical process. rsc.org

The generation of radicals is not limited to photoredox or silver-mediated methods. Trifluoromethyl phenyl sulfone, traditionally viewed as a nucleophilic trifluoromethylating agent, can act as a trifluoromethyl radical precursor when it forms an electron donor-acceptor (EDA) complex with arylthiolate anions, which then undergoes intramolecular SET under visible light. researchgate.net Additionally, some electrophilic trifluoromethylthiolating reagents have been shown to possess the ability to donate an •SCF3 radical, a property that has been quantified by calculating their Y-SCF3 bond dissociation energies. nih.gov

Radical pathways are particularly valuable for the difunctionalization of alkenes, where the addition of the •SCF3 radical to the double bond generates a carbon-centered radical that can be trapped by another reagent, allowing for the simultaneous formation of two new bonds. researchgate.netresearchgate.net

Transition State Analyses and Proposed Intermediates (e.g., Cu(III), Thiirenium)

In many transition-metal-catalyzed trifluoromethylthiolation reactions, high-valent metal complexes are proposed as key intermediates. Copper-catalyzed reactions, in particular, are often suggested to proceed through a Cu(III) intermediate. researchgate.netmdpi.com

The catalytic cycle in copper-mediated trifluoromethylthiolation is thought to involve the oxidation of a Cu(I) species to a Cu(III) intermediate. This high-valent copper complex can then undergo C–S bond-forming reductive elimination to yield the trifluoromethylthiolated product and regenerate the Cu(I) catalyst. researchgate.netorganic-chemistry.org The existence of stable Cu(III) complexes has been demonstrated, and their ability to undergo reductive elimination to form C(sp3)–CF3 and C(sp2)–CF3 bonds provides strong evidence for their viability as intermediates in these catalytic cycles. researchgate.netmdpi.com For example, well-defined aryl-Cu(III)-CF3 complexes have been synthesized and shown to undergo reductive elimination at elevated temperatures, supporting a concerted pathway for C–CF3 bond formation. researchgate.net This provides a compelling model for the analogous C–SCF3 bond formation.

In palladium-catalyzed trifluoromethylthiolation of aryl electrophiles, mechanistic studies have focused on key elementary steps like transmetalation and reductive elimination. The reaction of a Pd(II)-aryl complex with a trifluoromethylthiolate salt, such as NMe4SCF3, generates a Pd(II)-aryl(SCF3) intermediate. Subsequent reductive elimination from this intermediate forms the desired aryl-SCF3 bond. acs.orgacs.org

For reactions involving the trifluoromethylthiolation of alkynes, the formation of a three-membered ring intermediate known as a thiirenium ion has been considered. Thiirenium salts have been synthesized and characterized, particularly those stabilized by sterically demanding substituents. researchgate.net While they are known key intermediates in the electrophilic addition of organochalcogen cations to alkynes, their direct involvement in trifluoromethylthiolation reactions is a subject of ongoing investigation. researchgate.net

The table below summarizes key intermediates proposed in different trifluoromethylthiolation reaction mechanisms.

| Proposed Intermediate | Metal/System | Role in Mechanism | Supporting Evidence |

| Cu(III) Complex | Copper Catalysis | Facilitates C–S bond formation via reductive elimination. | Isolation and reactivity studies of stable Cu(III) complexes. researchgate.netmdpi.com |

| Pd(II)-SCF3 Complex | Palladium Catalysis | Precursor to reductive elimination to form the Ar–SCF3 bond. | Mechanistic studies of elementary steps (transmetalation, reductive elimination). acs.org |

| Thiirenium Ion | Alkyne Trifluoromethylthiolation | Potential intermediate in electrophilic addition to the C≡C bond. | Synthesis and characterization of stable thiirenium salts. researchgate.net |

| •SCF3 Radical | Photoredox/Radical Systems | Key reactive species that adds to unsaturated substrates. | EPR/spin trapping experiments, radical scavenger studies. researchgate.netrsc.org |

Kinetic Isotope Effect Studies in C-H Functionalization

The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is cleaved in the rate-determining step of a reaction. princeton.edu A primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken during the rate-limiting step. princeton.edu

In the context of trifluoromethylthiolation, KIE studies have been employed to understand the mechanism of electrophilic aromatic substitution on arenes. For the Lewis acid-catalyzed trifluoromethylthiolation of 1-deutero-2,4-dimethoxybenzene with (N-trifluoromethylthio)saccharin, an intramolecular KIE experiment was conducted. The analysis of the product revealed a kH/kD value of 0.9. snnu.edu.cn

This observed inverse KIE value (kH/kD < 1) suggests that the C-H bond cleavage is not involved in the rate-limiting step of the reaction. snnu.edu.cn This result is consistent with a classic electrophilic aromatic substitution (Friedel–Crafts type) mechanism. In this pathway, the rate-determining step is the electrophilic attack on the aromatic ring to form a σ-complex (also known as an arenium ion). The subsequent deprotonation (C-H or C-D bond cleavage) to restore aromaticity is a fast step.

| Reaction | Substrate | KIE (kH/kD) | Implication |

| Lewis Acid-Catalyzed Trifluoromethylthiolation | 1-deutero-2,4-dimethoxybenzene | 0.9 | C-H bond cleavage is not the rate-determining step. snnu.edu.cn |

The lack of a significant primary KIE supports a two-step mechanism where the formation of the intermediate is the slow step, a common feature in many electrophilic aromatic functionalizations. snnu.edu.cn

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalyst and reagent is paramount in dictating the mechanistic pathway of a trifluoromethylthiolation reaction. Different systems operate through distinct mechanisms, including radical, polar, and organometallic pathways.

Catalysts:

Photoredox Catalysts: Iridium and ruthenium complexes are commonly used to initiate radical reactions under visible light. researchgate.netresearchgate.net They facilitate the generation of the •SCF3 radical from a suitable precursor via single-electron transfer, enabling reactions under mild conditions that are often unattainable through thermal methods. thieme-connect.comresearchgate.net

Copper Catalysts: Copper salts are versatile catalysts that can operate through multiple mechanisms. In some cases, they facilitate radical processes by promoting the formation of •SCF3 from reagents like AgSCF3. acs.org In other pathways, particularly cross-coupling reactions, they engage in organometallic cycles involving Cu(I)/Cu(III) intermediates, which culminate in C–S bond formation via reductive elimination. beilstein-journals.orgchinesechemsoc.org

Palladium Catalysts: Palladium complexes are primarily used in cross-coupling reactions of aryl (pseudo)halides. The mechanism involves a Pd(0)/Pd(II) catalytic cycle, with key steps being oxidative addition of the aryl electrophile to the Pd(0) center, transmetalation with a SCF3 source, and reductive elimination from the Pd(II) intermediate. acs.orgacs.org

Lewis Acids: Catalysts such as iron(III) chloride (FeCl3) are used in electrophilic trifluoromethylthiolation reactions. snnu.edu.cnnih.gov Their role is to activate electrophilic N-SCF3 reagents, such as (N-trifluoromethylthio)saccharin, increasing their electrophilicity and promoting attack by electron-rich (hetero)arenes through a Friedel-Crafts-type mechanism. snnu.edu.cnnih.gov

Reagents:

Electrophilic Reagents: Reagents like (N-trifluoromethylthio)saccharin and (N-trifluoromethylthio)phthalimide are designed to deliver an electrophilic "SCF3+" equivalent. orgsyn.orgresearchgate.net Their reactivity is often enhanced by Lewis or Brønsted acid catalysts. snnu.edu.cnresearchgate.net Interestingly, these reagents can also serve as •SCF3 radical precursors under photoredox conditions, showcasing their mechanistic versatility. researchgate.net

Nucleophilic Reagents: Salts such as AgSCF3, CuSCF3, and NMe4SCF3 provide a nucleophilic "SCF3-" source. researchgate.netacs.org They are commonly used in transition-metal-catalyzed cross-coupling reactions where they participate in the transmetalation step with a metal-aryl intermediate. acs.orgacs.org

Radical Precursors: Besides the dual-role electrophilic reagents, other compounds are used specifically to generate •SCF3 radicals. Silver trifluoromethylthiolate (AgSCF3), often paired with an oxidant, is a prominent example used in radical cyclizations. rsc.orgrsc.org Trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and trifluoromethyl phenyl sulfone have also been developed as sources for the •SCF3 radical under specific photoredox or visible-light conditions. researchgate.netresearchgate.net

The interplay between the catalyst and reagent defines the reaction's mechanism, scope, and efficiency, allowing for the targeted synthesis of trifluoromethylthiolated compounds like phenyl trifluoromethyl sulfide (B99878).

Computational and Theoretical Studies on Phenyl Trifluoromethyl Sulfide

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Computational studies on phenyl trifluoromethyl sulfide (B99878) have focused on understanding how the interplay between the phenyl ring and the electron-withdrawing trifluoromethylthio (-SCF3) group dictates its behavior.

Key insights have been derived from the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical indicators of a molecule's ability to donate or accept electrons. For phenyl trifluoromethyl sulfide, the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed across the entire molecule, including the sulfur atom and trifluoromethyl group. This distribution suggests that the phenyl ring is the initial site for electrophilic attack, while the molecule as a whole can accept electrons in reduction processes.

A significant parameter derived from FMO analysis is the HOMO-LUMO energy gap, which is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. chemrxiv.org Theoretical calculations have been employed to determine these energy levels, providing a basis for predicting the compound's electrochemical stability. For instance, in the context of its use as an electrolyte additive in lithium-ion batteries, the oxidation and reduction potentials are crucial. The oxidation potential is related to the HOMO energy, while the reduction potential is related to the LUMO energy.

In a study by Zheng et al., the HOMO and LUMO energy levels of this compound were calculated using DFT at the B3LYP/6-31G (d, p) level of theory. These calculations are summarized in the table below.

| Molecular Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -0.75 |

| HOMO-LUMO Gap | 5.83 |

These values indicate a relatively large HOMO-LUMO gap, suggesting good kinetic stability. The calculated oxidation and reduction potentials based on these energies help to explain its performance as an additive that forms a protective layer on battery cathodes. The predictions indicate that this compound is more easily oxidized than the electrolyte solvent but less readily reduced, a key characteristic for its function in preventing electrolyte decomposition at high voltages.

Mechanistic Probing using Quantum Chemical Calculations

Quantum chemical calculations are invaluable for mapping out reaction mechanisms, identifying transition states, and determining the energetic feasibility of different reaction pathways. For this compound, these methods have been applied to understand its decomposition mechanism, which is central to its role in forming a stable cathode electrolyte interphase (CEI) in batteries.

Theoretical studies have shown that the electrochemical oxidation of this compound is the initial step in its function as a protective additive. Upon oxidation, the molecule loses an electron to form a radical cation. DFT calculations can model the structure and stability of this intermediate. The subsequent decomposition of this radical cation is what leads to the formation of the components of the protective CEI layer.

Zheng et al. proposed a decomposition pathway based on their computational findings. The mechanism involves the following key steps:

Oxidation: this compound is oxidized at the cathode surface to form a radical cation.

Decomposition: The radical cation is unstable and undergoes fragmentation. The calculations suggest that the C-S bond is a likely point of cleavage, leading to the formation of various sulfur- and fluorine-containing species.

Polymerization: The reactive fragments generated from the decomposition can then polymerize on the cathode surface, forming a stable and ionically conductive protective film.

The computational modeling of these steps provides the free energy changes and activation barriers for the proposed elementary reactions, allowing for a detailed understanding of the kinetics and thermodynamics of the CEI formation process. This theoretical insight is crucial for the rational design of new and improved electrolyte additives.

Advanced Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry also allows for the accurate prediction of various spectroscopic properties, which is essential for the characterization and identification of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for such calculations. researchgate.net This method computes the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While experimental NMR data for this compound is available, theoretical predictions can aid in the unambiguous assignment of complex spectra and in understanding the electronic factors that influence the chemical shifts. For example, the strong electron-withdrawing effect of the -SCF3 group is expected to significantly deshield the carbon atom to which it is attached, a feature that can be quantified through GIAO calculations.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies are used to predict and interpret IR spectra. By performing a frequency calculation on the optimized geometry of this compound using DFT, a set of vibrational modes and their corresponding intensities can be obtained. physchemres.org These calculated frequencies correspond to the fundamental vibrational transitions of the molecule, such as C-H stretching of the phenyl ring, C=C aromatic ring vibrations, and vibrations associated with the C-S and C-F bonds. Comparing the predicted IR spectrum with experimental data helps in the assignment of the observed absorption bands to specific molecular motions. ajchem-a.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which determine the intensity of the absorption bands. For this compound, TD-DFT calculations would typically predict π→π* transitions associated with the aromatic phenyl ring. The position and intensity of these absorptions are influenced by the -SCF3 substituent, and theoretical calculations can quantify this effect. researchgate.net

While the methodologies for these predictions are well-established, specific and comprehensive computational studies reporting the predicted NMR, IR, and UV-Vis spectra of this compound are not widely available in the current literature. However, the application of these standard computational techniques would provide valuable data to complement experimental spectroscopic analysis.

Emerging Trends and Future Research Directions

Development of Novel Trifluoromethylthiolating Reagents

The direct introduction of the SCF₃ group is a more attractive strategy than traditional multi-step syntheses. nih.gov This has spurred the development of new reagents that can deliver the SCF₃ group as an electrophile, nucleophile, or radical.

Electrophilic Reagents: A significant area of research has been the design of shelf-stable and highly reactive electrophilic trifluoromethylthiolating reagents. nih.gov These reagents are crucial for late-stage functionalization in drug discovery. nih.gov Inspired by the success of hypervalent iodine reagents in trifluoromethylation, new classes of electrophilic SCF₃ reagents have been developed. nih.gov These modern reagents often overcome the limitations of older ones, which required harsh acidic conditions or had toxicity concerns. nih.gov Examples include N-(trifluoromethylthio)phthalimide and N-(trifluoromethylthio)saccharin, which show broad reactivity towards various nucleophiles. nih.gov Trifluoromethyl sulfoxides have also emerged as a new class of reagents for metal-free C-H trifluoromethylthiolation. nih.govresearchgate.net

Nucleophilic and Radical Reagents: Alongside electrophilic reagents, there is growing interest in developing efficient nucleophilic and radical trifluoromethylthiolating agents. Silver trifluoromethylthiolate (AgSCF₃) is a practical and easily handled source for generating electrophilic SCF₃ species in situ. nih.gov Furthermore, trifluoromethyl phenyl sulfone, traditionally used as a nucleophilic trifluoromethylating agent, has been shown to act as a trifluoromethyl radical precursor under visible light irradiation, enabling the S-trifluoromethylation of thiophenols without a photoredox catalyst. rsc.org The development of reagents that can be activated by photoredox catalysis represents a mild and sustainable approach for generating SCF₃ radicals. thieme-connect.commst.edu

| Reagent Type | Examples | Key Features |

|---|---|---|

| Electrophilic | N-(trifluoromethylthio)phthalimide, N-(trifluoromethylthio)saccharin, Trifluoromethyl sulfoxides | Shelf-stable, highly reactive, suitable for late-stage functionalization. nih.govnih.gov |

| Nucleophilic/Radical Precursor | AgSCF₃, Trifluoromethyl phenyl sulfone, Langlois reagent (NaSO₂CF₃) | Can be used to generate electrophilic, nucleophilic, or radical SCF₃ species; enables metal-free and photoredox-catalyzed reactions. nih.govrsc.orgmst.edu |

Asymmetric Trifluoromethylthiolation

The synthesis of chiral molecules containing an SCF₃ group is of great importance, as different stereoisomers can have vastly different biological activities. researchgate.net Research in asymmetric trifluoromethylthiolation is a burgeoning field, with strategies focusing on both direct trifluoromethylthiolation and the use of fluorinated building blocks. researchgate.netfluorine1.rufluorine1.ru

Recent advances have focused on the enantioselective introduction of the SCF₃ moiety onto various substrates. fluorine1.ru Organocatalysis, particularly using cinchona alkaloids, has been successful in the asymmetric trifluoromethylthiolation of β-ketoesters and oxindoles. researchgate.netfluorine1.rufluorine1.ru Additionally, chiral metal complexes, for instance those involving copper or iridium, have been developed to catalyze enantioselective trifluoromethylthiolation reactions. researchgate.netchinesechemsoc.orgnih.gov One novel approach involves the enantioselective mst.edupkusz.edu.cn-sigmatropic rearrangement of sulfonium ylides, catalyzed by chiral Rh(II) or Cu(I) complexes, to construct C(sp³)–SCF₃ bonds with high efficiency and enantioselectivity. nih.gov The first catalytic nucleophilic asymmetric trifluoromethylthiolation has also been reported, utilizing a copper-catalyzed reaction of secondary propargyl sulfonates. chinesechemsoc.org

| Catalyst/Method | Substrate Class | Key Outcome |

|---|---|---|

| Cinchona Alkaloids | β-Ketoesters, Oxindoles | High enantioselectivity in organocatalytic reactions. researchgate.netfluorine1.ru |

| Chiral Copper Complexes | Secondary Propargyl Sulfonates, β-Ketoesters | First example of catalytic nucleophilic asymmetric trifluoromethylthiolation. chinesechemsoc.orgacs.org |

| Chiral Iridium Catalysts | Alkynes (propargylic C-H bonds) | Direct, enantioselective C(sp³)–H trifluoromethylthiolation. nih.gov |

| Chiral Sulfide (B99878) Catalysts | Alkenes | Enantioselective trifluoromethylthiolating lactonization. sci-hub.se |

| Chiral Rh(II) and Cu(I) Catalysts | Sulfides (via metal carbenes) | Asymmetric trifluoromethylthiolation via mst.edupkusz.edu.cn-sigmatropic rearrangement. nih.gov |

Chemo-, Regio-, and Stereoselective Trifluoromethylthiolation

Achieving high levels of selectivity is a major goal in modern synthetic chemistry. Direct C-H trifluoromethylthiolation is a highly valuable tool as it avoids the need for pre-functionalized substrates. pkusz.edu.cncas.cn A significant breakthrough in this area is the development of palladium-catalyzed ortho-selective mono-trifluoromethylthiolation of arenes using directing groups. pkusz.edu.cn For instance, the 8-aminoquinoline (B160924) group has been employed as an effective directing group to achieve high regioselectivity. cas.cn

Furthermore, metal-free methods are being developed for the regioselective trifluoromethylthiolation of specific heterocycles. For example, indole (B1671886) derivatives can be regioselectively trifluoromethylthiolated using trifluoromethanesulfonyl chloride as the SCF₃ source in a metal-free process. researchgate.netnih.gov The development of diastereoselective and enantioselective methods, as discussed in the previous section, also falls under the umbrella of stereoselective trifluoromethylthiolation, highlighting the multifaceted efforts to control the precise placement and orientation of the SCF₃ group. fluorine1.ru

Sustainable and Green Chemistry Approaches in SCF₃ Introduction

Modern chemical synthesis is increasingly focused on developing sustainable and environmentally friendly methods. In the context of trifluoromethylthiolation, this translates to a move towards metal-free systems and the adoption of technologies like flow chemistry.

Metal-Free Approaches: Photoredox catalysis has emerged as a powerful, mild, and sustainable tool for chemical modifications. thieme-connect.com Visible-light-mediated reactions provide an alternative to traditional methods that often require harsh conditions or expensive metal catalysts. thieme-connect.commst.edumst.edu For instance, the S-trifluoromethylation of thiols can be achieved using an inexpensive organic photocatalyst like diacetyl and the environmentally friendly Langlois reagent as the trifluoromethyl source. mst.edu Metal-free C-H trifluoromethylthiolation of (hetero)arenes can be achieved using trifluoromethyl sulfoxides, which proceeds via an interrupted Pummerer reaction mechanism. nih.gov

Flow Chemistry: Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better process control, and scalability. mit.eduwiley-vch.de This technology is being applied to trifluoromethylthiolation reactions to enhance efficiency and practicality. For example, a continuous flow process for the palladium-catalyzed C-H trifluoromethylthiolation of amides has been shown to reduce reaction times dramatically compared to batch processes. vapourtec.com A telescoped continuous flow approach has also been developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids, avoiding the isolation of intermediates and maximizing efficiency.

Exploration of Higher Oxidation States of Sulfur with Trifluoromethyl Groups

The exploration of higher oxidation states of the sulfur atom in trifluoromethyl thioethers, namely sulfoxides and sulfones, opens up new avenues for creating functional molecules. rsc.orgrsc.org These oxidized species exhibit even stronger electron-withdrawing properties than the sulfide counterpart. rsc.org

Trifluoromethyl Sulfoxides: The selective oxidation of aryl trifluoromethyl sulfides to the corresponding sulfoxides can be challenging due to the risk of over-oxidation to sulfones. rsc.orgresearchgate.net However, highly selective, metal-free methods have been developed using hydrogen peroxide as the oxidant in trifluoroacetic acid, which acts as an activating solvent and prevents further oxidation. rsc.orgresearchgate.netrsc.org This has enabled the one-pot synthesis of various aryl trifluoromethyl sulfoxides from arenes by combining trifluoromethylthiolation with subsequent oxidation. rsc.orgrsc.org Phenyl trifluoromethyl sulfoxide (B87167) itself has been developed as a reagent for generating "CuCF₃" species, which can be used in trifluoromethylation reactions. acs.org

Trifluoromethyl Sulfones: Phenyl trifluoromethyl sulfone is a versatile compound used in materials science, agrochemicals, and as a building block in pharmaceutical research. nbinno.com The synthesis of trifluoromethyl sulfones is conventionally achieved through the oxidation of the corresponding sulfides. chinesechemsoc.orgchinesechemsoc.org More direct, modular methods are also being developed, such as a multicomponent cross-coupling reaction using a sulfur dioxide surrogate to construct mono-, di-, and trifluoromethyl sulfones. chinesechemsoc.orgchinesechemsoc.org As mentioned earlier, trifluoromethyl phenyl sulfone can also serve as a trifluoromethyl radical precursor under visible light. rsc.org

| Compound Class | Synthetic Approach | Key Applications/Features |

|---|---|---|

| Trifluoromethyl Sulfoxides | Selective oxidation of sulfides using H₂O₂/TFA; One-pot synthesis from arenes. rsc.orgrsc.org | Stronger electron-withdrawing character than sulfides; Reagents for trifluoromethylthiolation and trifluoromethylation. nih.govacs.org |

| Trifluoromethyl Sulfones | Oxidation of sulfides; Multicomponent cross-coupling. chinesechemsoc.orgchinesechemsoc.org | Highly electron-withdrawing; Used in materials, agrochemicals, and pharmaceuticals; Can act as a CF₃ radical precursor. rsc.orgnbinno.com |

常见问题

What are the established synthetic routes for phenyl trifluoromethyl sulfide, and how are intermediates characterized?

This compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting phenylthiolate with trifluoromethyl halides (e.g., CF₃I or CF₃Br) under anhydrous conditions. For example, sodium phenylthiolate (generated from thiophenol and NaH) reacts with trifluoromethyl iodide in dimethylformamide (DMF) at 60–80°C, yielding the target compound . Key intermediates, such as phenylthiolate, are characterized using ¹H/¹⁹F NMR to confirm deprotonation and reactivity. Post-synthesis, the product is purified via column chromatography (silica gel, hexane/ethyl acetate) and validated by GC-MS and high-resolution mass spectrometry (HRMS) .

How do researchers evaluate the thermal and hydrolytic stability of this compound in experimental settings?

Stability studies involve exposing the compound to controlled conditions:

- Thermal stability : Heating at 50–100°C for 24–72 hours in sealed vials, followed by NMR analysis to detect decomposition (e.g., CF₃ group hydrolysis to COOH or S–C bond cleavage) .

- Hydrolytic stability : Incubation in buffered solutions (pH 2–12) at 37°C, with monitoring via HPLC-UV to quantify degradation products like trifluoromethanesulfonic acid .

Stability data are tabulated to guide storage recommendations (e.g., inert atmosphere, −20°C, desiccated).

What advanced strategies resolve contradictory reactivity data in sulfonation reactions involving this compound?

Discrepancies in sulfonation outcomes (e.g., para vs. ortho substitution) often arise from varying electrophilic agents (e.g., SO₃ vs. ClSO₃H) or solvent polarity. To address this:

- Control experiments are designed with deuterated solvents (e.g., D₂O vs. DMF-d₇) to track protonation effects .

- Kinetic isotopic labeling (e.g., using CF₃S-Ph vs. CF₃S-Ph-d₅) isolates electronic vs. steric influences .

- Computational DFT studies model transition states to predict regioselectivity, validated by X-ray crystallography of isolated products .

How can computational methods predict the electronic effects of the trifluoromethylthio (–SCF₃) group in aromatic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:

- Map electrostatic potential surfaces to visualize electron-withdrawing effects of –SCF₃ .

- Calculate Hammett σₚ constants for substituent influence on reaction rates .

- Simulate UV-Vis spectra to correlate theoretical λ_max with experimental data, resolving discrepancies in conjugation effects .

What methodologies assess the environmental and toxicological profiles of this compound?

- Ecotoxicity : Use OECD Test Guideline 201 (algae growth inhibition) to measure EC₅₀ values, with LC-MS/MS quantifying bioaccumulation .

- Mammalian toxicity : In vitro assays (e.g., HepG2 cell viability) evaluate acute exposure effects. Metabolites are identified via HRMS/MS after incubation with liver microsomes .

- Degradation pathways : Photolysis under UV light (λ = 254 nm) in aqueous/organic matrices tracks byproducts like sulfonic acids .

How are spectroscopic techniques optimized to distinguish this compound from its sulfone/sulfoxide derivatives?

- ¹⁹F NMR : –SCF₃ resonates at δ −45 to −50 ppm, while sulfones (–SO₂CF₃) appear at δ −38 to −42 ppm due to deshielding .

- IR spectroscopy : Sulfides lack S=O stretches (~1050–1200 cm⁻¹), present in sulfoxides/sulfones .

- XPS : Sulfur 2p binding energy shifts from ~163 eV (sulfide) to ~168 eV (sulfone) confirm oxidation states .

What experimental designs mitigate side reactions during trifluoromethylthiolation of electron-rich aromatics?

To suppress diaryl sulfide formation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。